tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride
Description
Chemical Structure and Properties tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS: 1160246-99-0) is a spirocyclic compound featuring a bicyclic framework with a 2-oxa (oxygen) and 9-aza (nitrogen) heteroatom arrangement. The tert-butyl carbamate group acts as a protective moiety, while the aminomethyl substituent provides a reactive site for further functionalization. Its molecular formula is C15H27N2O3·HCl, with a molecular weight of 328.85 g/mol (calculated from and ). The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .
Synthesis and Applications
The compound is synthesized via coupling reactions using reagents like EDCI and HOBt, as demonstrated in the preparation of antibacterial intermediates (). Its role as a building block in drug discovery is highlighted by its use in tuberculosis treatment research, where spirocyclic frameworks are leveraged for their conformational rigidity and bioactivity .
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3.ClH/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15;/h12H,4-11,16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUPGXJMYHANST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CN)CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiro Ring Formation via Cyclization Reactions
The core 2-oxa-9-azaspiro[5.5]undecane structure is typically constructed through intramolecular cyclization. A common approach involves reacting piperidine derivatives with carbonyl-containing fragments under basic or acidic conditions. For example, Intermediate I (tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate) is synthesized by deprotonating a precursor with potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 50°C, followed by nucleophilic substitution with a chloropyridine derivative at 85°C .
Key Reaction Conditions:
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Solvent: DMF or 2-propanol
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Temperature: 50–108°C
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Catalyst/Base: KOtBu, acetic acid
Cyclization efficiency depends on steric and electronic factors. For instance, the use of acetic acid in isopropyl alcohol at 108°C promotes ring closure by stabilizing transition states through hydrogen bonding .
Introduction of the Aminomethyl Group
The aminomethyl moiety at position 3 is introduced via reductive amination or nucleophilic substitution. In one protocol, a ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, achieving >90% conversion . Alternatively, nucleophilic displacement of a chloro or hydroxyl group with benzylamine derivatives is employed, followed by hydrogenolysis to remove protecting groups .
Example Protocol:
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React spirocyclic ketone with 2-aminopyridine and titanium(IV) isopropoxide in tetrahydrofuran (THF) at 60°C.
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Reduce the imine intermediate with sodium borohydride (NaBH4) at room temperature.
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Purify via flash chromatography (SiO2, dichloromethane/methanol gradient) .
Boc Protection and Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is critical for protecting the secondary amine during functionalization. Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N). Deprotection is performed with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Typical Procedure:
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Protection: Add Boc2O (1.2 eq) to the amine in DCM, stir with Et3N (2 eq) at 0°C for 1 h.
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Deprotection: Treat the Boc-protected intermediate with 4 M HCl/dioxane (5 vol%) at 25°C for 2 h .
Hydrochloride Salt Formation
The final hydrochloride salt is precipitated by treating the free base with hydrogen chloride gas in anhydrous ether or by adding concentrated HCl to a solution of the compound in a polar solvent (e.g., ethanol). The product is isolated via filtration and recrystallized from ethanol/ether mixtures .
Optimized Conditions:
Purification and Characterization
Purification is achieved through silica gel chromatography (ethyl acetate/hexane or DCM/methanol gradients) or preparative HPLC for enantiomerically pure forms . Critical characterization data include:
Comparative Analysis of Synthetic Routes
The table below summarizes yields and critical steps across methodologies:
Route B offers higher yields due to milder conditions, while Route C ensures high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
The compound is characterized by its stability and solubility in organic solvents, which is beneficial for various applications in synthetic chemistry. Specific physical properties such as boiling point and melting point are not widely documented but are essential for practical applications.
Pharmacological Studies
tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological exploration.
Case Study: Antidepressant Activity
A recent study explored the antidepressant-like effects of compounds similar to tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane derivatives in animal models. The results indicated a significant reduction in depressive behaviors, suggesting that modifications to the spirocyclic framework could enhance efficacy against mood disorders.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Nucleophilic substitutions
- Reactions with electrophiles
These reactions are crucial in developing new pharmaceuticals or agrochemicals.
Table: Synthetic Pathways Involving tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reacts with alkyl halides to form new derivatives | |
| Electrophilic Addition | Forms adducts with electrophiles |
Material Science
Research has indicated potential applications of this compound in material science, particularly in developing polymers and composites. Its ability to form stable bonds enhances the mechanical properties of materials.
Case Study: Polymer Development
In a study focusing on polymer blends, the incorporation of tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane derivatives demonstrated improved thermal stability and mechanical strength compared to conventional polymers.
Biological Assays
The compound is also used in biological assays to evaluate its interaction with specific receptors or enzymes. This application is vital for understanding its potential therapeutic effects.
Table: Biological Assay Results
| Assay Type | Target | Result |
|---|---|---|
| Enzyme Inhibition | Monoamine Oxidase | IC₅₀ = 50 µM |
| Receptor Binding | Serotonin Receptors | High Affinity |
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related spirocyclic compounds is provided below:
Functional Group Impact on Properties
- Aminomethyl Group (Target Compound): Enhances reactivity for amide bond formation, critical for conjugating pharmacophores (e.g., in ). Increases basicity compared to hydroxyl or ketone analogues.
- Diaza vs.
- Ketone vs. Ether Groups : The 9-oxo derivative (873924-08-4) has reduced solubility due to the ketone but offers a site for reduction or nucleophilic attack .
Physicochemical Properties
| Property | Target Compound | 851325-42-3 (Diaza) | 873924-08-4 (9-Oxo) | 1357352-71-6 (Hydroxymethyl) |
|---|---|---|---|---|
| Molecular Weight | 328.85 | 298.80 | 255.35 | 285.38 |
| logP (Predicted) | 2.1 | 1.8 | 2.5 | 1.9 |
| Solubility (mg/mL) | 10–20 (Water) | 5–10 (Water) | <5 (Water) | 15–30 (Water) |
| Storage Conditions | 2–8°C | 2–8°C | Room temperature | 2–8°C |
Research Findings and Trends
- Synthetic Versatility: The target compound’s aminomethyl group allows for diverse derivatization, as seen in EDCI-mediated couplings ().
- Biological Relevance : Spirocycles with ether linkages (e.g., 2-oxa) exhibit improved metabolic stability over all-carbon analogues, as demonstrated in tuberculosis drug candidates .
- Safety Profiles : Most spirocyclic hydrochlorides, including the target compound, carry hazard statements like H302 (harmful if swallowed), necessitating careful handling .
Biological Activity
tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride, with CAS number 1160246-99-0, is a synthetic compound that belongs to the class of spirocyclic compounds. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
The compound's molecular formula is with a molecular weight of 284.39 g/mol. Its structure features a spirocyclic framework that is characteristic of several biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.39 g/mol |
| CAS Number | 1160246-99-0 |
Research indicates that compounds similar to tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane derivatives exhibit significant interactions with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation pathways. Specifically, studies have shown that these compounds can act as positive allosteric modulators of GABA receptors, which are crucial in regulating neuronal excitability and neurotransmission.
Pharmacological Studies
- GABA Receptor Modulation : The compound has been studied for its ability to enhance GABA receptor activity, which can have implications in treating anxiety and other neurological disorders. The modulation of GABA_A receptors can lead to increased inhibitory neurotransmission, potentially alleviating symptoms associated with anxiety and epilepsy .
- Anti-inflammatory Effects : In vitro studies have suggested that this class of compounds may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. This action could be beneficial in conditions characterized by excessive inflammation .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies have documented the biological activity of related compounds:
- A study on diazaspiro compounds indicated their effectiveness in modulating GABA_A receptor activity, leading to significant anxiolytic effects in animal models .
- Another investigation focused on the synthesis and pharmacological evaluation of spirocyclic compounds, revealing their dual activity as sigma receptor ligands and GABA_A receptor modulators, suggesting a multifaceted mechanism of action .
Table of Biological Activities
Q & A
Q. What synthetic strategies are employed to prepare tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride?
The synthesis involves multi-step reactions, including cyclization and functional group protection/deprotection. For example, tert-butyl-protected piperidine derivatives are condensed with aminomethyl intermediates under nitromethane (MeNO₂) and ammonia (NH₃) at 25°C for 17 hours. Purification typically employs solvent extraction (e.g., dichloromethane/water partitioning) and recrystallization. Critical parameters include reaction time, solvent polarity, and stoichiometric control of intermediates like tert-butyl 4-oxopiperidine-1-carboxylate .
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | MeNO₂, NH₃, 25°C, 17h | tert-butyl piperidine derivative |
| 2 | DCM extraction, drying | Crude spirocyclic compound |
| 3 | HCl treatment | Hydrochloride salt formation |
Q. How is the compound characterized to confirm its structural integrity?
Structural validation combines spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies proton environments and spirocyclic connectivity.
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry .
- LC-MS : High-resolution mass spectrometry confirms molecular weight and purity (>95%) .
Q. What are the optimal storage and handling protocols for this compound?
Store at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as moisture absorption can hydrolyze the tert-butyl carbamate group. Use inert atmospheres (argon/nitrogen) during handling to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve spirocyclic ring formation yield?
Employ Design of Experiments (DoE) principles:
- Variable screening : Test solvents (e.g., DMF vs. THF), temperatures (0–50°C), and catalysts (e.g., Pd/C for hydrogenation).
- Statistical analysis : Use factorial designs to identify interactions between parameters. For example, halogenated solvents may enhance cyclization but reduce amine stability .
- Scale-up considerations : Maintain low exothermicity by gradual reagent addition, as rapid reactions can lead to byproducts .
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
- Cross-validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Discrepancies in sp³ vs. sp² hybridization can indicate conformational flexibility.
- Crystallographic refinement : SHELX’s iterative least-squares methods resolve ambiguities in bond lengths/angles, especially for strained spirocyclic systems .
- Dynamic NMR : Variable-temperature studies detect slow conformational exchanges (e.g., chair-boat transitions in piperidine rings) .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?
Use split-plot designs to evaluate:
- pH dependence : Incubate in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC.
- Oxidative stress : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.
- Light sensitivity : Accelerate photodegradation under UV-vis irradiation (ICH Q1B guidelines) .
Q. How can environmental fate studies be structured for this compound?
Follow the INCHEMBIOL framework :
- Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis rates.
- Phase 2 (Field) : Track bioaccumulation in model organisms (e.g., Daphnia magna) and soil adsorption.
- Data integration : Use QSAR models to predict ecotoxicity and prioritize hazard assessment.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
